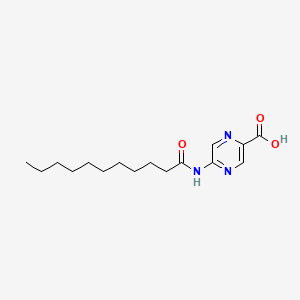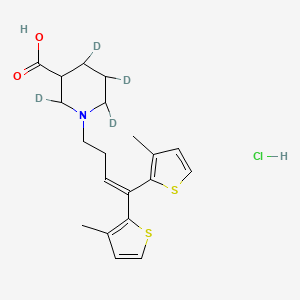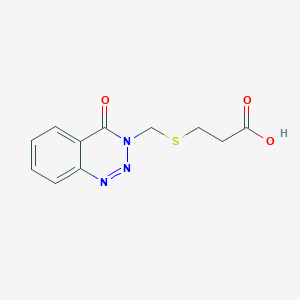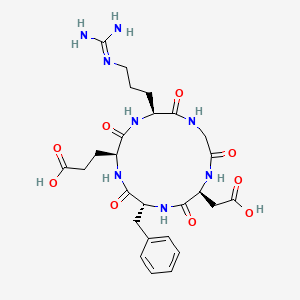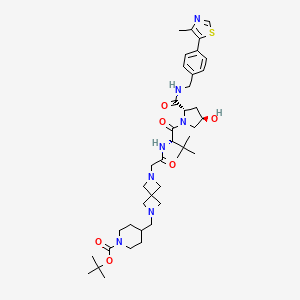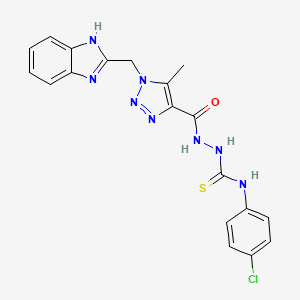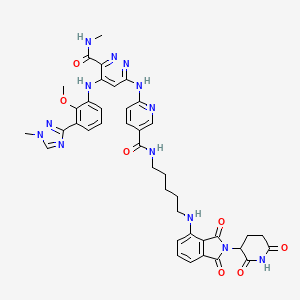
PROTAC TYK2 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC TYK2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and type I interferons. By targeting TYK2 for degradation, this compound aims to modulate immune responses and has potential therapeutic applications in autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC TYK2 degrader-1 involves the conjugation of a TYK2 ligand with an E3 ubiquitin ligase ligand via a linker. The TYK2 ligand is typically derived from known TYK2 inhibitors, while the E3 ligase ligand is often based on thalidomide or its derivatives. The synthetic route generally includes the following steps:
Synthesis of TYK2 ligand: This involves the preparation of a TYK2 inhibitor through a series of organic reactions, including amide bond formation and aromatic substitution.
Synthesis of E3 ligase ligand: This involves the preparation of a thalidomide derivative through reactions such as esterification and amidation.
Linker attachment: The TYK2 ligand and E3 ligase ligand are connected via a linker, typically through amide bond formation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反応の分析
Types of Reactions
PROTAC TYK2 degrader-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
科学的研究の応用
PROTAC TYK2 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of TYK2 and its effects on various signaling pathways.
Biology: Used to investigate the role of TYK2 in immune responses and its potential as a therapeutic target.
Medicine: Explored as a potential treatment for autoimmune diseases such as psoriasis and rheumatoid arthritis.
Industry: Used in the development of new therapeutic agents targeting TYK2 .
作用機序
PROTAC TYK2 degrader-1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TYK2. This results in the inhibition of TYK2-mediated signaling pathways, including those involving interleukin-12, interleukin-23, and type I interferons .
類似化合物との比較
Similar Compounds
Uniqueness
PROTAC TYK2 degrader-1 is unique in its ability to induce the degradation of TYK2, rather than merely inhibiting its activity. This allows for more complete and sustained inhibition of TYK2-mediated signaling pathways, potentially leading to improved therapeutic outcomes .
特性
分子式 |
C40H41N13O7 |
|---|---|
分子量 |
815.8 g/mol |
IUPAC名 |
6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49) |
InChIキー |
BNTMVRWLSZXCGH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



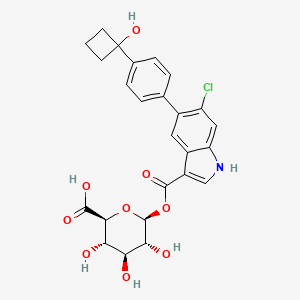


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


